(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
Overview
Description
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of a benzyl group, an iodine atom, and two hydroxyl groups attached to a butene backbone The compound’s structure includes a Z-configuration around the double bond, which influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis of Z-alkenes. For instance, the Wittig reaction is a widely used method where a carbonyl compound reacts with a phosphorus ylide to form the desired alkene with high Z-selectivity . Another method includes the use of cross-coupling reactions, such as the palladium-catalyzed cross-coupling of alkenyl halides with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the iodine atom can produce a variety of substituted alkenes.
Scientific Research Applications
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s functional groups make it a potential candidate for biological assays and studies involving enzyme interactions.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-Tetraphenylbut-2-ene-1,4-diones: These compounds share a similar Z-configuration and are used in the synthesis of heteroatom-containing luminogens.
Natural Compounds with Bis-Methylene-Interrupted Z-Double Bonds: These include higher carboxylic acids, acetogenins, and insect pheromones, which exhibit unique biological activities.
Uniqueness
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is unique due to its combination of a benzyl group, an iodine atom, and two hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its Z-configuration further distinguishes it from other similar compounds, influencing its stereochemical properties and interactions.
Properties
IUPAC Name |
2-benzyl-3-iodobut-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.